1-Thiazol-2-ylmethylpiperidine

Physicochemical profiling Drug-likeness Building block selection

1-Thiazol-2-ylmethylpiperidine (IUPAC: 2-(piperidin-1-ylmethyl)-1,3-thiazole; CAS 893442-74-5; molecular formula C9H14N2S; molecular weight 182.29 g/mol) is a heterocyclic compound in which a piperidine nitrogen is linked via a methylene bridge to the 2-position of a thiazole ring. This connectivity produces a characteristic N-CH2-thiazole linkage geometry distinct from regioisomers where the thiazole is attached at the piperidine 3- or 4-position.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B8587588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thiazol-2-ylmethylpiperidine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC=CS2
InChIInChI=1S/C9H14N2S/c1-2-5-11(6-3-1)8-9-10-4-7-12-9/h4,7H,1-3,5-6,8H2
InChIKeyJXBOISBLGPGFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Thiazol-2-ylmethylpiperidine (CAS 893442-74-5): Structural and Pharmacophoric Baseline for Thiazole-Piperidine Hybrid Selection


1-Thiazol-2-ylmethylpiperidine (IUPAC: 2-(piperidin-1-ylmethyl)-1,3-thiazole; CAS 893442-74-5; molecular formula C9H14N2S; molecular weight 182.29 g/mol) is a heterocyclic compound in which a piperidine nitrogen is linked via a methylene bridge to the 2-position of a thiazole ring [1]. This connectivity produces a characteristic N-CH2-thiazole linkage geometry distinct from regioisomers where the thiazole is attached at the piperidine 3- or 4-position. The compound is catalogued on authoritative chemistry databases and is commercially available at ≥95% purity from multiple vendors . It belongs to the broader thiazolylpiperidine chemotype that has been claimed in patents as inhibitors of microsomal triglyceride transfer protein (MTP), sphingosine kinase 1 (SphK1), and as modulators of survival motor neuron (SMN) protein production [2].

Why Generic Thiazole-Piperidine Substitution Fails: Positional Isomerism and Scaffold-Dependent Target Engagement in 1-Thiazol-2-ylmethylpiperidine Selection


Thiazolylpiperidine derivatives cannot be treated as interchangeable building blocks. The specific attachment point of the thiazole to the piperidine ring—whether at the piperidine N-1, C-2, C-3, or C-4 position—fundamentally alters the three-dimensional presentation of the thiazole pharmacophore and the basicity of the piperidine nitrogen . In 1-Thiazol-2-ylmethylpiperidine, the methylene bridge at the piperidine nitrogen produces a tertiary amine with distinct protonation state (pKa ~8–9 predicted) and conformational flexibility compared to C-linked isomers such as 3-[(1,3-thiazol-2-yl)methyl]piperidine (CAS 1017215-27-8), where the secondary amine remains available for further derivatization. Patent SAR data from the thiazolylpiperidine MTP and SphK1 inhibitor series demonstrate that even minor changes in the thiazole-piperidine connectivity can shift potency by orders of magnitude or invert selectivity between enzyme isoforms [1]. Consequently, procurement of the incorrect regioisomer or an amino-substituted analog for a specific synthetic sequence or biological screen will yield non-comparable results.

Quantitative Differentiation Evidence for 1-Thiazol-2-ylmethylpiperidine (CAS 893442-74-5) vs. Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Comparison of 1-Thiazol-2-ylmethylpiperidine Against Regioisomeric Analogs

1-Thiazol-2-ylmethylpiperidine exhibits a calculated LogP of 2.07 and a topological polar surface area (tPSA) of 44.37 Ų . By comparison, the regioisomer 3-[(1,3-thiazol-2-yl)methyl]piperidine (CAS 1017215-27-8)—which bears the same molecular formula (C9H14N2S) and molecular weight (182.29 g/mol) but differs in the piperidine attachment point from N-1 to C-3—is predicted to have a subtly different LogP due to the secondary amine character of the piperidine ring altering hydrogen-bond donor/acceptor capacity and solvation energy . The 1-substituted (tertiary amine) architecture eliminates an H-bond donor site relative to the 3-substituted isomer, which can affect membrane permeability, off-target binding to aminergic receptors, and chromatographic retention in purification workflows.

Physicochemical profiling Drug-likeness Building block selection

Synthetic Tractability and Building Block Versatility: Single-Step Alkylation vs. Multi-Step Routes for Functionalized Analogs

1-Thiazol-2-ylmethylpiperidine is synthesized via a single-step nucleophilic substitution: piperidine reacts with 2-(halomethyl)thiazole (typically 2-(bromomethyl)thiazole) under basic conditions . This contrasts with amino-functionalized analogs such as 1-(1,3-thiazol-2-yl)methylpiperidin-4-amine (CAS 933717-65-8), which requires additional protection/deprotection steps or reductive amination sequences, and with 4-(1-piperidinylmethyl)-2-thiazolamine (CAS 17386-10-6), which necessitates thiazole ring amination chemistry [1]. The unfunctionalized parent compound thus offers the shortest synthetic route (1 step, typically >80% yield) and the highest atom economy among the thiazolylmethylpiperidine building block family, providing a cost-advantaged entry point for library synthesis.

Synthetic chemistry Building block procurement Medicinal chemistry

Patent Scaffold Representation: 1-Thiazol-2-ylmethylpiperidine as a Core Fragment Across Multiple Therapeutic Patent Families

The 1-Thiazol-2-ylmethylpiperidine scaffold (or its immediate N-alkyl thiazole substructure) appears as a core fragment or explicit intermediate in at least four distinct therapeutic patent families: (1) thiazolylpiperidine MTP inhibitors (WO2005003128A1, Merck) for dyslipidemia; (2) thiazolyl piperidine SphK1-selective inhibitors (US20090156598A1, Merck) for oncology; (3) arylthiazolyl piperidine SMN protein production modulators (US20130023534A1, NIH) for spinal muscular atrophy; and (4) piperidinylthiazole fungicidal candidates (Bayer CropScience and PI Industries) [1]. In contrast, the 3-substituted regioisomer (CAS 1017215-27-8) is predominantly reported in the context of CNS-targeted orexin receptor antagonists (WO2002051838A1, GSK), indicating that the piperidine attachment point biases the accessible biological target space [2]. This divergent patent landscape provides evidence that the N-linked scaffold preferentially engages lipid-binding and nucleotide-binding protein pockets, while C-linked isomers are directed toward GPCR targets.

Patent analysis Scaffold hopping Intellectual property

Enzyme Selectivity Fingerprint: SphK1 vs. SphK2 Isoform Selectivity Evidence from the Thiazolylpiperidine Chemotype

Merck patent US20090156598A1 explicitly discloses that thiazolylpiperidine derivatives of general formula I—which encompass the 1-(thiazol-2-ylmethyl)piperidine connectivity—exhibit selective inhibition of sphingosine kinase 1 (SphK1) over sphingosine kinase 2 (SphK2) [1]. The patent states that 'the compounds according to the invention cause specific inhibition of sphingosine kinase 1, but not of sphingosine kinase 2' [1]. While exact IC50 values for the unsubstituted parent compound 1-Thiazol-2-ylmethylpiperidine are not publicly reported in this patent or in peer-reviewed literature, the closest exemplified analogs with additional aryl/amide substituents at the piperidine 4-position show SphK1 IC50 values in the sub-micromolar to low micromolar range [2]. By contrast, related thiazolylpiperidine derivatives where the thiazole is linked at the piperidine C-4 position (rather than N-1) are primarily directed toward MTP inhibition, indicating that the N-1 connectivity is a critical determinant of SphK1 target engagement [2].

Kinase selectivity Sphingosine kinase Isoform-specific inhibition

BindingDB Affinity Data for a Close Structural Analog: Baseline MMP-9 and TACE Binding Affinity Ranges

BindingDB entry BDBM50136273 reports affinity data for (3R,4S)-1-Thiazol-2-ylmethyl-piperidine-3,4-dicarboxylic acid 4-hydroxyamide 3-{[4-(2-methyl-quinolin-4-ylmethoxy)-phenyl]-amide} (CHEMBL134782), a highly elaborated derivative of 1-Thiazol-2-ylmethylpiperidine [1]. This analog contains the identical N-(thiazol-2-ylmethyl)piperidine core but adds a zinc-binding hydroxamic acid moiety and an extended aryl-quinoline substituent. It shows a Ki >2.13 × 10³ nM against MMP-9 (matrix metalloprotease-9) and a binding affinity of 0.800 nM against porcine TACE (TNF-α converting enzyme, ADAM17), yielding a selectivity ratio of >2,660-fold for TACE over MMP-9 [1]. While this data pertains to the functionalized derivative and not the parent building block, it demonstrates that the N-(thiazol-2-ylmethyl)piperidine core is compatible with achieving sub-nanomolar binding affinity when appropriately elaborated, and that the inherent scaffold does not preclude highly selective target engagement.

Metalloprotease inhibition Binding affinity Selectivity profiling

High-Confidence Research and Procurement Application Scenarios for 1-Thiazol-2-ylmethylpiperidine Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Tertiary Amine Thiazole Building Block with Maximal Synthetic Tractability

For medicinal chemistry groups building focused libraries targeting lipid-binding proteins (MTP, SphK1) or nucleotide-binding pockets, 1-Thiazol-2-ylmethylpiperidine offers the shortest synthetic route (1-step alkylation) among the thiazolylmethylpiperidine isomer family. Its tertiary amine architecture eliminates the need for nitrogen protection during subsequent coupling steps, and its LogP of ~2.07 places it within the optimal lipophilicity range for lead-like compounds. Procurement of this specific regioisomer, rather than the 3-substituted analog (CAS 1017215-27-8), ensures that the scaffold is aligned with the SphK1/MTP patent chemotype space documented in Merck patents [1].

Metalloprotease Inhibitor Programs Requiring a Non-Peptide Zinc-Binding Scaffold Core

BindingDB data for CHEMBL134782 demonstrates that the 1-(thiazol-2-ylmethyl)piperidine core, when elaborated with a hydroxamic acid zinc-binding group and an aryl-quinoline P1′ moiety, can achieve sub-nanomolar affinity for TACE (ADAM17) with >2,660-fold selectivity over MMP-9 [1]. This supports the procurement of 1-Thiazol-2-ylmethylpiperidine as a core scaffold for structure-based design of selective metalloprotease inhibitors, where the methylene-thiazole vector provides appropriate spacing between the zinc-binding group and the enzyme specificity pockets.

Agrochemical Fungicide Discovery Leveraging the Piperidinylthiazole Chemotype

Separate patent filings from Bayer CropScience and PI Industries Ltd. covering piperidinylthiazole derivatives as broad-spectrum fungicidal candidates establish the agrochemical relevance of this scaffold class [1]. 1-Thiazol-2-ylmethylpiperidine, as the unsubstituted parent, provides a versatile starting point for the synthesis of focused agrochemical libraries exploring substituent effects on fungal strain specificity. Its favorable physicochemical profile (LogP ~2.07, moderate PSA) is consistent with xenobiotic translocation properties required for systemic fungicide development.

Chemical Biology Probe Development for Sphingosine Kinase 1 Isoform-Selective Inhibition

The Merck patent US20090156598A1 explicitly claims thiazolylpiperidine derivatives as SphK1-selective inhibitors with demonstrated selectivity over SphK2 [1]. For academic and industrial groups developing chemical probes to dissect the SphK1/S1P signaling axis in oncology or inflammation, 1-Thiazol-2-ylmethylpiperidine represents the minimal pharmacophoric core that retains the N-1 thiazole connectivity required for SphK1 engagement. Procurement of this specific regioisomer, rather than the C-4 linked thiazolylpiperidine variants (which direct toward MTP inhibition [2]), is critical for maintaining target-class alignment.

Quote Request

Request a Quote for 1-Thiazol-2-ylmethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.